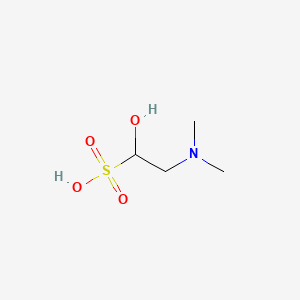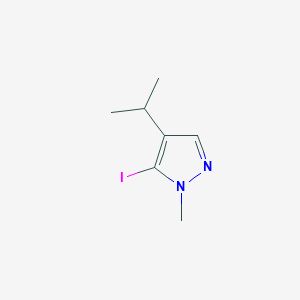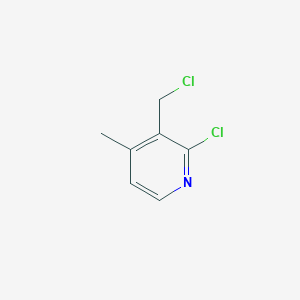
2-Chloro-3-(chloromethyl)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(chloromethyl)-4-methylpyridine is a versatile organic compound with a molecular formula of C7H7Cl2N. It is a derivative of pyridine, featuring chlorine and methyl groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chlorination of 4-Methylpyridine: The compound can be synthesized by the chlorination of 4-methylpyridine using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3).
Chloromethylation: Another method involves the chloromethylation of 2-chloro-4-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride (ZnCl2).
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as chloromethyl pyridine N-oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation: Chloromethyl pyridine N-oxide
Reduction: this compound amine
Substitution: Various substituted pyridines depending on the nucleophile used
科学的研究の応用
2-Chloro-3-(chloromethyl)-4-methylpyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Chloro-3-(chloromethyl)-4-methylpyridine exerts its effects depends on the specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to form the active pharmaceutical ingredient. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
2-Chloro-3-(chloromethyl)oxirane
2-Chloro-3-(chloromethyl)thiophene
1-Propene, 3-chloro-2-(chloromethyl)-
Uniqueness: 2-Chloro-3-(chloromethyl)-4-methylpyridine is unique due to its pyridine core, which imparts distinct chemical properties compared to other chloromethylated compounds. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C7H7Cl2N |
|---|---|
分子量 |
176.04 g/mol |
IUPAC名 |
2-chloro-3-(chloromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-3-10-7(9)6(5)4-8/h2-3H,4H2,1H3 |
InChIキー |
HIDPIKWBZNQIIA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



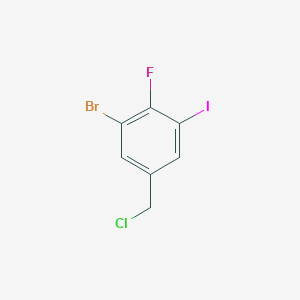

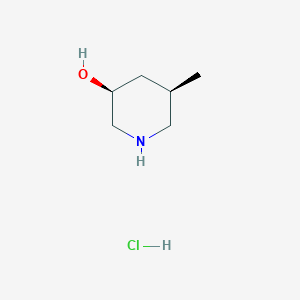
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)

![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)
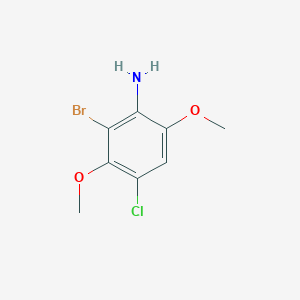
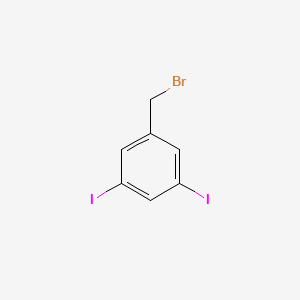
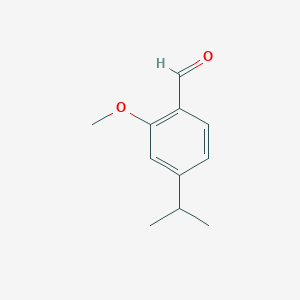
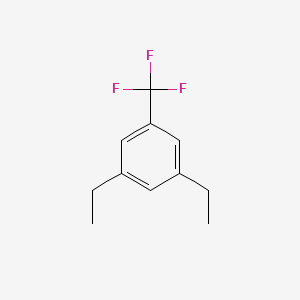
![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)
